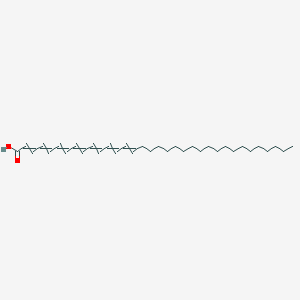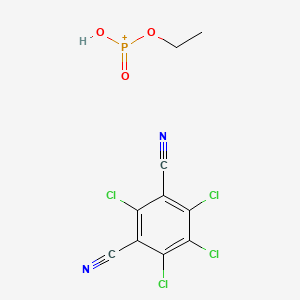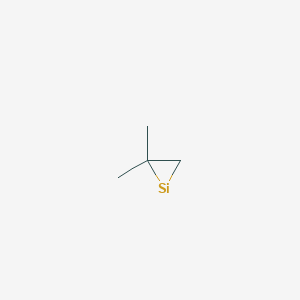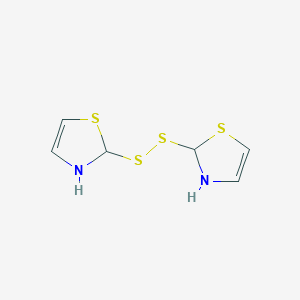
2,2'-Disulfanediylbis(2,3-dihydro-1,3-thiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) typically involves the reaction of thioamides with appropriate alkylating agents. One common method is the di-alkylation of thioamides, which was first reported by Richard Willstatter in 1909 . Another approach involves the reaction of 2-aminoethanethiols with suitable reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiazole synthesis, such as the use of thioamides and alkylating agents, can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) involves its interaction with various molecular targets. The compound’s thiazole ring can participate in electron delocalization, making it reactive towards electrophiles and nucleophiles. This reactivity allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a single thiazole ring.
2,3-Dihydro-1,3-thiazole: A related compound with similar structural features.
Thiazolidine: An analog with no double bonds in the ring.
Uniqueness
2,2’-Disulfanediylbis(2,3-dihydro-1,3-thiazole) is unique due to its disulfide linkage, which imparts distinct chemical and biological properties. This linkage allows for the formation of more complex structures and interactions compared to simpler thiazole derivatives .
Properties
CAS No. |
112315-94-3 |
|---|---|
Molecular Formula |
C6H8N2S4 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,3-thiazol-2-yldisulfanyl)-2,3-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H8N2S4/c1-3-9-5(7-1)11-12-6-8-2-4-10-6/h1-8H |
InChI Key |
DVSDAVRNXWFBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(N1)SSC2NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
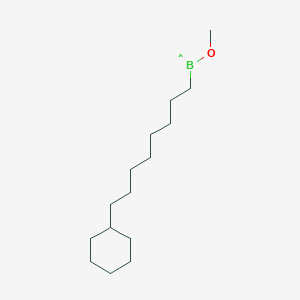
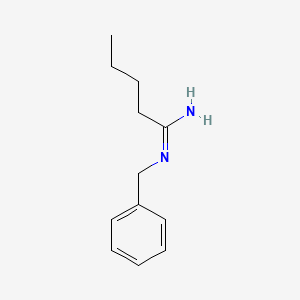
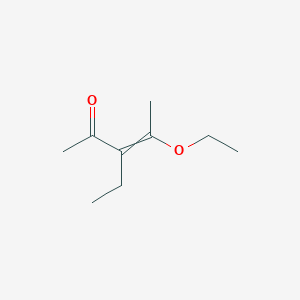
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
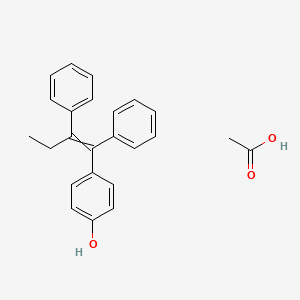
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
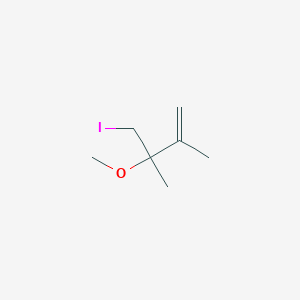
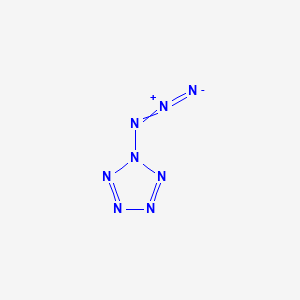
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
